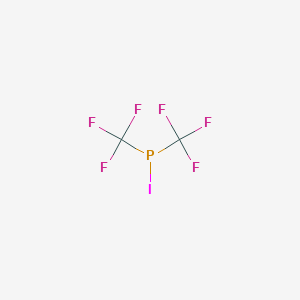
5-Azacytosine Dipentose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azacytosine Dipentose is a derivative of 5-Azacytidine, a compound known for its potent growth inhibitory and cytotoxic properties. It acts as a demethylating agent by inhibiting DNA methyltransferase, making it a significant compound in the field of epigenetics and cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Azacytosine involves reacting formic acid with dicyandiamide at 50-60°C, followed by the addition of acetic anhydride and ethanol. The reaction is carried out under reflux conditions to obtain a crude product, which is then purified to achieve high purity .
Industrial Production Methods
The industrial production of 5-Azacytosine Dipentose follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and minimal impurities, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azacytosine Dipentose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but exhibit different functional properties .
Wissenschaftliche Forschungsanwendungen
5-Azacytosine Dipentose has a wide range of applications in scientific research:
Wirkmechanismus
5-Azacytosine Dipentose exerts its effects primarily by inhibiting DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of tumor suppressor genes and the induction of cytotoxicity in rapidly proliferating cells. The compound incorporates into DNA and RNA, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: A closely related compound with similar demethylating properties.
5-Fluorocytosine: Another nucleoside analogue with antineoplastic activity.
5-Chlorocytosine: Exhibits similar inhibitory effects on DNA methyltransferase.
Uniqueness
5-Azacytosine Dipentose is unique due to its dual pentose structure, which enhances its stability and efficacy as a demethylating agent. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .
Eigenschaften
Molekularformel |
C13H20N4O9 |
|---|---|
Molekulargewicht |
376.32 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C13H20N4O9/c18-1-4-6(20)8(22)10(25-4)15-12-14-3-17(13(24)16-12)11-9(23)7(21)5(2-19)26-11/h3-11,18-23H,1-2H2,(H,15,16,24)/t4-,5-,6-,7-,8-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
PMPQEZLXFDRWCO-NQWGPCKQSA-N |
Isomerische SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)NC3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)
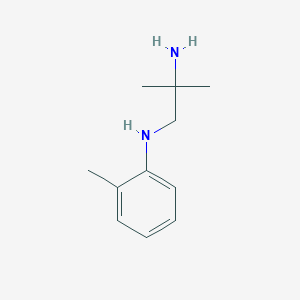

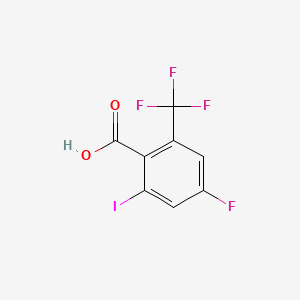
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
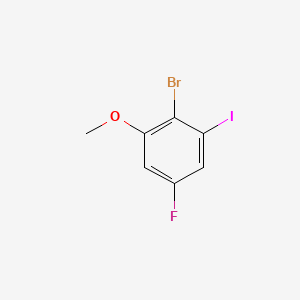
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
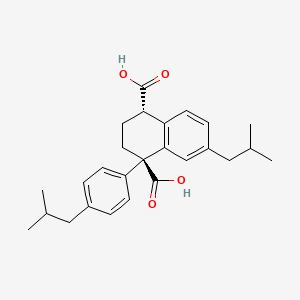
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
